2-Amino-5-chloro-1,8-naphthyridine
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Overview
Description
2-Amino-5-chloro-1,8-naphthyridine is a heterocyclic compound belonging to the class of naphthyridines. This compound is characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine in the presence of a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches, such as green chemistry strategies, are often employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines with various functional groups .
Scientific Research Applications
2-Amino-5-chloro-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecular architectures and ligands for metal complexes.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and anions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can enhance the activity of antibiotics by modulating bacterial resistance mechanisms . In fluorescence applications, the compound forms complexes with metal ions, leading to fluorescence quenching or enhancement .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-chloro-1,8-naphthyridine include:
- 2-Amino-1,8-naphthyridine
- 2-Amino-7-methyl-1,8-naphthyridine
- 2-Amino-1,5-naphthyridine
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom on the naphthyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form stable complexes with metal ions and its potential in enhancing antibiotic activity make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-chloro-1,8-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRJYGWXXUSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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